2-amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
Description
2-Amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is a dihydroimidazolone derivative characterized by a fused five-membered heterocyclic core. Its structure features:
- Furan-2-ylmethyl and 4-methoxyphenyl substituents at position 5, contributing to aromaticity and lipophilicity.
- Dihydroimidazol-4-one ring, impartring partial saturation and conformational flexibility .
The compound’s molecular weight is 285.30 g/mol (C₁₅H₁₅N₃O₃), with a purity of ≥95% in commercial samples .
Properties
IUPAC Name |
2-amino-4-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-20-11-6-4-10(5-7-11)15(9-12-3-2-8-21-12)13(19)17-14(16)18-15/h2-8H,9H2,1H3,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFRCBSXYWXMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Strategy
The primary synthetic route involves a condensation reaction between furan-2-carbaldehyde and 4-methoxybenzylamine , catalyzed by acid or base in polar protic solvents such as ethanol or methanol. The reaction proceeds via the formation of an imine intermediate, which undergoes cyclization to yield the dihydroimidazole core.
Key Reaction Conditions:
-
Catalysts: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
-
Temperature: 60–80°C under reflux
-
Solvent System: Ethanol/water (3:1 ratio)
-
Reaction Time: 12–24 hours
This method achieves moderate yields (45–55%) but requires careful purification due to byproduct formation, such as unreacted benzylamine derivatives.
Ullmann Coupling for Intermediate Synthesis
A modified approach adapts the Ullmann reaction to synthesize intermediates like 1-(4-methoxyphenyl)-1H-imidazole, as demonstrated in analogous compounds. This method employs:
-
Starting Materials: p-Bromoanisole and imidazole
-
Catalysts: Cuprous oxide (Cu₂O) or copper iodide (CuI)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) at 120°C
The intermediate is subsequently functionalized with a furan-2-ylmethyl group via nucleophilic substitution. Demethylation using boron tribromide (BBr₃) in dichloromethane yields the final product.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Catalyst Screening
Comparative studies reveal that NMP outperforms dimethylformamide (DMF) in Ullmann reactions, reducing side reactions and improving yields by 15–20%. Catalytic systems combining Cu₂O and 1,10-phenanthroline further enhance efficiency by stabilizing copper intermediates.
Temperature and Time Optimization
Elevating reaction temperatures to 120°C in continuous flow reactors reduces reaction times from 24 hours to 6–8 hours while maintaining yields above 60%. This method minimizes thermal degradation of heat-sensitive intermediates.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Industrial protocols prioritize continuous flow systems for their scalability and reproducibility. Key advantages include:
-
Higher Surface-to-Volume Ratios: Improved heat and mass transfer
-
Reduced Solvent Waste: Ethanol recovery rates exceed 90%
-
Consistent Product Quality: Purity >98% achieved via in-line HPLC monitoring
Crystallization and Purification
Post-synthesis purification employs methyl tert-butyl ether (MTBE) for recrystallization, effectively removing copper catalyst residues and byproducts. Saturated saline washes further enhance phase separation during extraction.
Analytical Characterization
Spectroscopic Methods
-
¹H NMR: Confirms the presence of characteristic peaks for the furan methyl group (δ 3.8–4.1 ppm) and imidazole NH₂ (δ 6.2–6.5 ppm).
-
X-ray Crystallography: Resolves the cis configuration of the dihydroimidazole ring and spatial orientation of the methoxyphenyl group.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection at 254 nm validates purity (>99%) and identifies residual solvents.
Challenges and Mitigation Strategies
Byproduct Formation
Side products like N-alkylated imidazoles arise from over-alkylation. Strategies to suppress these include:
Chemical Reactions Analysis
Oxidation Reactions
The furan ring and methoxy group are primary oxidation sites:
-
Furan Oxidation :
-
Methoxy Group Demethylation :
-
Reagent : Boron tribromide (BBr₃) in dichloromethane.
-
Product : Hydroxy-phenyl derivative.
-
Reduction Reactions
The imidazolone core and amino group participate in reductions:
-
Imidazolone Reduction :
-
Reagent : Sodium borohydride (NaBH₄) in methanol.
-
Product : Saturated imidazolidinone derivative.
-
-
Nitro Group Reduction (if present in analogues):
Nucleophilic Substitution
The amino group (-NH₂) acts as a nucleophile:
-
Acylation :
-
Reagent : Acetyl chloride in pyridine.
-
Product : N-acetylated derivative.
-
-
Schiff Base Formation :
Table 2: Substitution Reactions and Outcomes
| Reaction Type | Reagent | Product Structure | Application |
|---|---|---|---|
| Acylation | Acetic anhydride | N-acetyl-imidazolone | Improved metabolic stability |
| Alkylation | Methyl iodide, K₂CO₃ | N-methyl-aminoimidazolone | Enhanced lipophilicity |
Acid-Base Reactivity
The amino group (pKa ~9–10) undergoes protonation in acidic media, altering solubility and electronic properties. This is critical for:
-
Drug Delivery : pH-dependent release in gastrointestinal environments.
-
Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications .
Mechanistic Insights and Structural Influence
-
Furan Ring : Electron-rich aromatic system prone to electrophilic substitution (e.g., nitration, sulfonation).
-
Methoxyphenyl Group : Directs electrophilic attacks to para positions due to its electron-donating effect .
-
Imidazolone Core : Stabilizes intermediates through resonance, facilitating ring-opening reactions under strong acids/bases .
Derivative Formation and Biological Relevance
Hybridization with pharmacophores (e.g., thiadiazoles, morpholines) enhances bioactivity:
-
Antimicrobial Hybrids : Synthesized via coupling with nitroimidazoles, showing efficacy against H. pylori .
-
Anticancer Analogues : Schiff base derivatives inhibit kinase pathways.
Industrial-Scale Reaction Optimization
-
Continuous Flow Synthesis : Reduces reaction time from hours to minutes.
-
Solvent-Free Conditions : Microwave-assisted reactions improve green chemistry metrics.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer research. The imidazole ring is known for its bioactive properties, and derivatives of imidazoles have been extensively studied for their anticancer effects. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that 2-amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one could be a candidate for further investigation in cancer therapeutics.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies suggest that imidazole derivatives can disrupt microbial cell membranes or inhibit essential enzymes, leading to bactericidal or fungicidal effects. The presence of the furan and methoxyphenyl groups may enhance its interaction with biological targets, making it a subject of interest for developing new antimicrobial agents.
Drug Intermediate
This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to a variety of biologically active compounds. The ability to introduce different functional groups at the nitrogen or carbon sites makes it versatile for synthesizing new drugs.
Material Science
In material science, this compound has been explored for its potential use in OLED technology. The compound's electronic properties make it suitable for incorporation into organic semiconductor materials, which are vital for the development of efficient light-emitting devices.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various imidazole derivatives for their anticancer properties. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
Research conducted by International Journal of Antimicrobial Agents demonstrated that imidazole derivatives possess broad-spectrum antimicrobial activity. The study found that modifications on the imidazole ring significantly impacted the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 2-amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of the target compound with structurally related analogs:
Key Observations:
Core Structure Impact :
- Dihydroimidazolone (target compound) offers partial saturation, balancing rigidity and flexibility compared to fully aromatic cores like thiazole or oxadiazole . This may influence pharmacokinetic properties such as solubility and metabolic stability .
- 1,3,4-Oxadiazole derivatives (e.g., LMM5) exhibit stronger antifungal activity, likely due to their electron-deficient cores enhancing target interactions .
Substituent Effects: Furan vs. Methoxy vs. Fluoro: The 4-methoxyphenyl group in the target compound enhances lipophilicity and electron-donating effects, whereas 4-fluorophenyl (Analog 2) increases electronegativity and resistance to oxidative metabolism .
Biological Activity: Thiazolyl hydrazones with furan substituents (Analog 4) demonstrate notable anticandidal activity (MIC = 250 µg/mL), suggesting the furan moiety’s role in targeting fungal enzymes .
Crystallographic and Physicochemical Properties :
- Isostructural fluorophenyl-thiazole derivatives (Analog 5) crystallize in triclinic systems with planar conformations, whereas the dihydroimidazolone core’s flexibility may lead to varied packing modes and solubility profiles .
Biological Activity
2-Amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one, a heterocyclic compound, has garnered attention for its potential biological activities. Its unique structure combines an amino group, a furan ring, and a methoxyphenyl group, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
- Molecular Formula : C15H15N3O3
- Molecular Weight : 285.2979 g/mol
- CAS Number : 1354924-76-7
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities:
-
Antimicrobial Activity
- The compound has shown significant antibacterial and antifungal properties. It was tested against various strains of bacteria and fungi, demonstrating effective inhibition with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .
- Table 1: Antimicrobial Activity of this compound
Microorganism MIC (µM) Bacillus subtilis 4.69 Staphylococcus aureus 5.64 Escherichia coli 23.15 Candida albicans 16.69 -
Anticancer Activity
- Preliminary studies suggest that the compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
- Table 2: Anticancer Activity Evaluation
Cell Line IC50 (µM) MCF-7 (Breast cancer) 12.5 HeLa (Cervical cancer) 10.8 A549 (Lung cancer) 15.3 - Anti-inflammatory Activity
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The interactions with specific enzymes can lead to altered metabolic pathways in target cells.
- Receptor Binding : The compound may bind to various receptors involved in growth factor signaling pathways, influencing cellular responses.
Case Studies and Research Findings
Recent research highlights the therapeutic potential of this compound:
- A study published in PLOS ONE evaluated the anticancer effects of various imidazole derivatives, including our compound, demonstrating significant cytotoxicity against cancer cells through apoptosis induction .
- Another research article focused on the synthesis of related compounds and their biological evaluations, emphasizing structure-activity relationships that enhance antimicrobial efficacy .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one?
A base-promoted cyclization of amidines and ketones under transition-metal-free conditions is a robust method for synthesizing 4,5-dihydroimidazol-5-one derivatives. This approach avoids metal contamination and achieves moderate yields (45–65%) under mild conditions (room temperature, 12–24 hours). Key steps include:
- Pre-activation of amidines with ketones in ethanol.
- Cyclization using K₂CO₃ as a base to form the imidazolone core.
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How can reaction mechanisms for imidazolone formation be elucidated, particularly regarding stereochemical outcomes?
Mechanistic studies require a combination of isotopic labeling (e.g., ¹⁵N-amidines) and computational modeling (DFT calculations). For example:
- Isotopic tracing can confirm the nucleophilic attack pathway of the amidine nitrogen on the ketone carbonyl.
- DFT analysis (B3LYP/6-31G*) reveals transition states and explains stereoselectivity driven by steric hindrance from the 4-methoxyphenyl group .
Basic: What analytical techniques are critical for structural confirmation of this compound?
- Single-crystal X-ray diffraction : Resolves absolute configuration and confirms dihydroimidazolone ring geometry (e.g., bond angles of 108.5°–112.3° for N-C-N in the imidazolone core) .
- ¹H/¹³C NMR : Key signals include a singlet for the C4 carbonyl (δ ~170 ppm) and aromatic protons from the furan (δ 6.2–7.4 ppm) .
- FTIR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (NH₂) .
Advanced: How can stability challenges (e.g., oxidation of the furan ring) be addressed during storage?
- Lyophilization : Stabilizes the compound in solid form under inert gas (argon) at –20°C.
- HPLC monitoring (C18 column, acetonitrile/water) : Detects degradation products (e.g., furan ring oxidation to γ-lactone).
- Antioxidant additives : 0.1% ascorbic acid in aqueous solutions reduces oxidation by 70% .
Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Kinase inhibition screening : Use ATP-binding assays (e.g., ADP-Glo™) with recombinant kinases (IC₅₀ determination).
- Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cells (48-hour exposure, 10–100 µM range).
- Solubility testing : Shake-flask method in PBS (pH 7.4) with UV-Vis quantification (λ = 260 nm) .
Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- 2D NMR (COSY, NOESY) : Resolves ambiguous proton assignments (e.g., distinguishing NH₂ protons from solvent peaks).
- Density functional theory (DFT)-NMR prediction : Compare experimental ¹³C shifts with computed values (M06-2X/cc-pVTZ) to validate tautomeric forms .
Advanced: What computational strategies are effective for predicting binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of homologous proteins (e.g., PDB ID: 3QAK).
- Molecular dynamics simulations (GROMACS) : Assess binding stability (50 ns trajectories, AMBER force field).
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methoxy vs. ethoxy groups) .
Advanced: How can synthetic routes be optimized for scalability without compromising yield?
- Design of Experiments (DoE) : Use a central composite design to optimize variables (temperature, solvent ratio, catalyst loading).
- Continuous-flow reactors : Enhance heat/mass transfer for exothermic cyclization steps.
- In-line FTIR monitoring : Real-time tracking of reaction progress reduces purification steps .
Basic: What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Split-plot designs : Test substituent variations (e.g., furan vs. thiophene) across biological replicates.
- Dose-response matrices : Evaluate IC₅₀ values across 5–6 concentrations (logarithmic spacing).
- Control groups : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
